molecular formula C14H10N2O2 B12884523 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 62437-18-7

6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B12884523
CAS No.: 62437-18-7
M. Wt: 238.24 g/mol
InChI Key: MSMNWEGSYMKSDT-UHFFFAOYSA-N
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Description

6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . The reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyridine or pyrrole rings .

Mechanism of Action

The mechanism of action of 6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings.

Properties

CAS No.

62437-18-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-methyl-7-phenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-8-11(9-5-3-2-4-6-9)12-10(7-15-8)13(17)16-14(12)18/h2-7H,1H3,(H,16,17,18)

InChI Key

MSMNWEGSYMKSDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1C3=CC=CC=C3)C(=O)NC2=O

Origin of Product

United States

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